![molecular formula C22H20F3NO5 B2781044 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid CAS No. 2416231-37-1](/img/structure/B2781044.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid
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Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid is a useful research compound. Its molecular formula is C22H20F3NO5 and its molecular weight is 435.399. The purity is usually 95%.
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Scientific Research Applications
Fluorescence and Labeling Applications
Fluorophore Development
A novel fluorophore, 6-Methoxy-4-quinolone, exhibits strong fluorescence in a wide pH range, making it suitable for biomedical analysis. This compound demonstrates strong fluorescence from pH 2.0 to 11.0 and is highly stable against light and heat (Hirano et al., 2004).
Spectroscopic Properties
4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, a 4-substituted 1,8-naphthalimide, is found to be a sensitive molecular probe for ZnO nanoparticles, exhibiting unique fluorescence features (Bekere et al., 2013).
Chemical Synthesis and Modification
Protective Group Applications
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It can be conveniently removed while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of NK1 Receptor Antagonist
An efficient synthesis of Aprepitant, an NK1 receptor antagonist, involves the condensation of N-benzyl ethanolamine with glyoxylic acid and subsequent transformations, including the use of a morpholine derivative (Brands et al., 2003).
Peptide Synthesis
- Solid Phase Peptide Synthesis: A dimethoxybenzhydrylamine derivative, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, is used in Fmoc-based solid phase peptide synthesis as a precursor for the C-terminal amide. Thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid is recommended for cleavage from the resin (Funakoshi et al., 1988).
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO5/c23-22(24,25)19-11-26(10-13(31-19)9-20(27)28)21(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLYQNJMOSPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid |
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